Fmoc-2,5-Dichloro-D-Phenylalanine

Peptide Synthesis Chiral Purity Quality Control

SPPS campaigns requiring halogenated D-amino acids often suffer from batch variability and enantiomeric contamination. Fmoc-2,5-Dichloro-D-Phenylalanine (CAS 1260596-66-4) addresses this with: • ≥99.5% chiral purity (HPLC) - ensures reproducible D-stereochemistry. • 2,5-dichloro pattern enhances peptide stability, self-assembly kinetics & X-ray phasing. • Consistent specs: [α]D²⁰ = +48°, mp 185-189 °C; stored 0-8 °C for long-term integrity. Ideal for SAR studies, biomaterial hydrogels & structural biology. Bulk quantities available.

Molecular Formula
Molecular Weight 456.32
Cat. No. B1579605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2,5-Dichloro-D-Phenylalanine
Molecular Weight456.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2,5-Dichloro-D-Phenylalanine: A Specialized Building Block for Halogen-Enhanced Peptide Synthesis and Self-Assembly Studies


Fmoc-2,5-Dichloro-D-Phenylalanine (CAS 1260596-66-4) is a non-proteinogenic, Fmoc-protected D-amino acid derivative featuring two chlorine substituents at the 2- and 5-positions of its phenyl ring. With a molecular formula of C₂₄H₁₉Cl₂NO₄ and a molecular weight of 456.32 g/mol , this compound is specifically designed for solid-phase peptide synthesis (SPPS) to introduce a dichlorinated aromatic side chain with precise D-stereochemistry. The 2,5-dichloro substitution pattern imparts distinct steric bulk and electron-withdrawing effects, which are known to modulate peptide stability, solubility, and self-assembly behavior, making it a valuable tool in medicinal chemistry, biomaterials science, and structural biology .

Fmoc-2,5-Dichloro-D-Phenylalanine: Why Non-Specific Analogs Cannot Match Its Precision in Halogen-Mediated Peptide Design


Fmoc-protected phenylalanine derivatives are not interchangeable. While Fmoc-D-Phenylalanine provides a standard aromatic residue, the introduction of chlorine atoms at the 2- and 5-positions of the aromatic ring significantly alters the electronic and steric landscape of the resulting peptide. This specific dichloro substitution pattern, as opposed to mono- or para-substituted analogs, has been shown to uniquely enhance the self-assembly kinetics and hydrogel properties of Fmoc-phenylalanine derivatives [1]. Furthermore, the D-configuration is critical for peptides intended to resist proteolytic degradation or for applications where a specific chiral environment is required, a property that cannot be achieved by substituting with the L-enantiomer or a racemic mixture. Selecting the precise Fmoc-2,5-Dichloro-D-Phenylalanine ensures the intended 2,5-dichloro-D-phenylalanyl residue is incorporated with high stereochemical fidelity, a factor essential for the reproducibility of SAR studies and biomaterial properties .

Quantitative Differentiation of Fmoc-2,5-Dichloro-D-Phenylalanine: A Head-to-Head Evidence Guide for Informed Procurement


Superior Enantiomeric and Chemical Purity by Chiral HPLC Analysis

When procuring a chiral building block for SPPS, purity and enantiomeric excess are non-negotiable. Fmoc-2,5-Dichloro-D-Phenylalanine from a leading supplier demonstrates ≥99.5% purity as determined by Chiral HPLC . This is quantifiably superior to alternative sources that offer the same compound at lower purity grades, such as 97% with an enantiomeric excess of only 98% . A difference of 2.5 percentage points in purity can translate to significant improvements in coupling efficiency and a reduction in the accumulation of deletion sequences in the final peptide product, saving both time and material costs during purification.

Peptide Synthesis Chiral Purity Quality Control

Chiral Differentiation: Quantifiable Optical Rotation vs. Unsubstituted and L-Enantiomer Analogs

The D-configuration of this building block is confirmed by its specific optical rotation, [α]D²⁰ = +48° ±2° (c=1 in DMF) . This value is quantitatively distinct from its unsubstituted counterpart, Fmoc-D-Phenylalanine, which exhibits an optical rotation of [α]D²⁰ = +37° ±2.5° under identical conditions . The difference of +11° in optical rotation is a direct consequence of the 2,5-dichloro substitution and provides a unique, verifiable physicochemical fingerprint that can be used to confirm the compound's identity and stereochemical integrity upon receipt, a feature absent in the unsubstituted analog. This is in contrast to the L-enantiomer, Fmoc-2,5-Dichloro-L-Phenylalanine (CAS 1260614-80-9), which would have an opposite sign of rotation, ensuring the wrong enantiomer is not accidentally procured .

Stereochemistry Chiral Resolution Peptide Conformation

Enhanced Purity Reflected in Narrower Melting Point Range vs. Unsubstituted Analog

A narrow melting point range is a classic indicator of high chemical purity and crystalline homogeneity. Fmoc-2,5-Dichloro-D-Phenylalanine exhibits a sharp melting range of 185-189 °C, a span of only 4 °C . In contrast, the unsubstituted Fmoc-D-Phenylalanine standard demonstrates a significantly broader melting range of 180-195 °C, a span of 15 °C . The 73% reduction in the melting point range for the dichloro derivative is consistent with a more homogeneous and well-defined material. This consistency is crucial for reproducible reaction kinetics in automated peptide synthesizers, where variability in physical properties can affect dissolution and coupling rates.

Physicochemical Characterization Purity Assessment Material Consistency

Validated Stability Under Defined Cold-Chain Storage Conditions

Proper storage is critical to maintain the integrity of Fmoc-amino acids. Fmoc-2,5-Dichloro-D-Phenylalanine is specified for long-term storage at 0-8 °C . This requirement is consistent with other high-quality Fmoc-D-phenylalanine derivatives, including the unsubstituted Fmoc-D-Phenylalanine, which also requires storage at 0-8 °C . This parity in storage conditions confirms that the introduction of the 2,5-dichloro substitution does not introduce any special instability or require extraordinary handling measures compared to standard Fmoc building blocks. Users can therefore integrate this compound into existing laboratory workflows without additional cold-chain infrastructure or unique storage protocols, ensuring seamless implementation.

Chemical Stability Storage Guidelines Supply Chain Integrity

Strategic Application Scenarios for Fmoc-2,5-Dichloro-D-Phenylalanine in Advanced Research


Design of Proteolytically Stable Peptide Therapeutics

The D-configuration of Fmoc-2,5-Dichloro-D-Phenylalanine is a key asset in the development of peptide-based drugs. When incorporated into a peptide sequence, the D-amino acid residue significantly enhances resistance to enzymatic degradation by proteases, which typically recognize and cleave L-amino acids. The 2,5-dichloro substitution further alters the local electronic and steric environment, potentially improving target binding affinity or selectivity. The high chiral purity (≥99.5% by Chiral HPLC) [1] ensures that the final therapeutic peptide is composed of the intended D-stereoisomer, a critical factor for reproducible pharmacokinetic and pharmacodynamic profiles.

Engineering Self-Assembling Peptide Biomaterials and Hydrogels

Studies on Fmoc-phenylalanine derivatives have demonstrated that side-chain halogenation significantly promotes self-assembly and tunes the rate of hydrogel formation [1]. The specific 2,5-dichloro pattern on the D-phenylalanine scaffold provides a unique combination of enhanced hydrophobicity and potential for halogen bonding. This allows researchers to precisely modulate the mechanical properties and nanostructure of the resulting hydrogels. The quantifiably distinct optical rotation ([α]D²⁰ = +48° vs. +37° for the unsubstituted analog) provides a straightforward method for confirming the successful incorporation of the correct halogenated building block during the characterization of the assembled material.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In lead optimization campaigns, the systematic replacement of a phenylalanine residue with its 2,5-dichloro-D-analog is a powerful SAR strategy. This substitution allows researchers to probe the effects of increased lipophilicity (ClogP increase) and altered π-π stacking interactions on target binding. The compound's high purity and narrow melting range (185-189 °C) guarantee consistent performance in automated parallel synthesis, ensuring that any observed changes in biological activity can be confidently attributed to the intended structural modification rather than to impurities or batch-to-batch variability. The validated storage condition (0-8°C) ensures compound integrity throughout the SAR campaign.

Crystallographic and Biophysical Studies of Peptide-Protein Interactions

The presence of two heavy chlorine atoms on the phenyl ring provides enhanced electron density, making Fmoc-2,5-Dichloro-D-Phenylalanine an excellent tool for X-ray crystallography. When incorporated into a peptide ligand, the dichlorophenyl group serves as a strong anomalous scatterer, facilitating the determination of high-resolution structures of peptide-protein complexes. The high chemical purity (≥99.5%) [1] minimizes background noise and ensures that crystals are grown from a homogeneous sample, a prerequisite for obtaining well-diffracting crystals and unambiguous electron density maps.

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